3-去氧-3-氟-D-肌醇

描述

Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-myo-Inositol involves several key steps, starting from naturally occurring inositol derivatives or other strategic precursors. A notable example includes starting from L-quebrachitol, which serves as a precursor for the synthesis of D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy-myo-inositol. These compounds are synthesized through a series of steps including benzylation, phosphoramidite protocol application, and hydrogenolytic deprotection (Kozikowski et al., 1994). Another approach involves microbial oxidation and selective fluorination processes (Nguyen, York, & Hudlický, 1997).

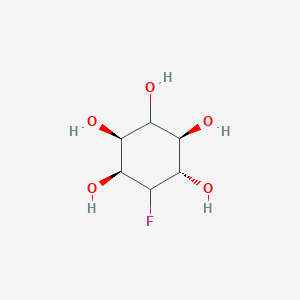

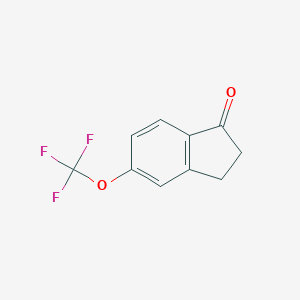

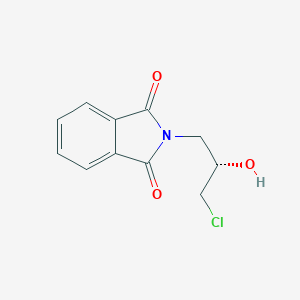

Molecular Structure Analysis

The molecular structure of 3-Deoxy-3-fluoro-D-myo-Inositol is characterized by the absence of a hydroxyl group at the third position and its substitution with a fluorine atom. This modification significantly impacts the compound's physicochemical properties and biological activity. The precise structural arrangement contributes to its potential as an antimetabolite in cellular signaling pathways, particularly those involving phosphatidylinositol turnover (Powis et al., 1991).

Chemical Reactions and Properties

3-Deoxy-3-fluoro-D-myo-Inositol participates in various chemical reactions due to its fluorinated and deoxy modifications. These reactions include transformations into phosphatidylinositol analogs and incorporation into cellular phospholipids, indicating its role as an antimetabolite affecting phosphatidylinositol-mediated signaling pathways (Powis et al., 1991).

Physical Properties Analysis

While specific studies detailing the physical properties of 3-Deoxy-3-fluoro-D-myo-Inositol are limited, the introduction of fluorine is known to affect the compound's solubility, stability, and membrane permeability. These attributes are crucial for its biological function and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of 3-Deoxy-3-fluoro-D-myo-Inositol, such as reactivity and binding affinity to enzymes or receptors, are significantly influenced by the presence of the fluorine atom. This modification can enhance the compound's resistance to enzymatic degradation and alter its interaction with biological targets involved in inositol phosphate metabolism and signaling pathways (Powis et al., 1991).

科学研究应用

癌症研究:已发现3-去氧-3-氟-D-肌醇的某些类似物可以抑制转化细胞的生长,表明在癌症治疗中可能有潜在应用。这些类似物可能作为磷脂酰肌醇信号通路中的抗代谢物,这些信号通路在被致癌基因转化的细胞中通常升高(Powis et al., 1991)。

磷脂酰肌醇代谢:该化合物已被合成并转化为磷脂酰肌醇类似物,对细胞生长抑制和选择性产生不同影响。这表明其在影响磷脂酰肌醇代谢中的作用,这在各种细胞过程中至关重要(Kozikowski et al., 1994)。

融入细胞磷脂:研究表明3-去氧-3-氟-D-肌醇可以融入细胞磷脂,特别是在胸腺细胞中。作为竞争性抑制剂,它表现出抑制性质,暗示其在调节由磷脂酰肌醇介导的细胞反应中可能发挥作用(Offer et al., 1993)。

探测磷脂酰肌醇途径:作为磷脂酰肌醇途径的探针,包括3-去氧-3-氟-D-肌醇在内的某些脱氟环肌醇已被合成并评估。它们融入途径并对抗增殖活性的影响提供了对这一重要信号机制的见解(Schedler & Baker, 2004)。

与受体和酶的相互作用:对D-肌醇的氟类似物,包括3-去氧-3-氟修饰物,已被研究其能力来动员细胞内Ca2+储存并与特定激酶和磷酸酶相互作用。这些研究有助于理解该化合物与细胞受体的相互作用及其潜在的治疗应用(Safrany et al., 1990)。

安全和危害

属性

IUPAC Name |

(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJJYSBSOKEOY-WWHKVMGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-3-fluoro-D-myo-Inositol | |

CAS RN |

120444-24-8 | |

| Record name | 3-Deoxy-3-fluoroinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)